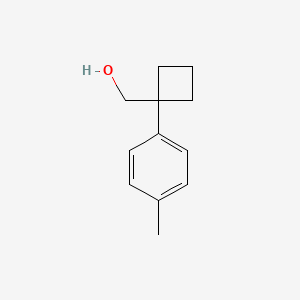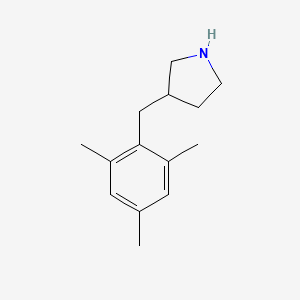
Propargyltetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyltetrazole is a nitrogen-rich heterocyclic compound that has garnered significant interest in various scientific fields due to its unique structural properties and reactivity. The compound consists of a tetrazole ring substituted with a propargyl group, which imparts distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyltetrazole can be synthesized through the reaction of propargyl bromide with sodium tetrazolate. This reaction typically occurs in an organic solvent under reflux conditions . The process involves the nucleophilic substitution of the bromide by the tetrazolate anion, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of continuous flow reactors and improved purification techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Propargyltetrazole undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can react with the propargyl group under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted tetrazoles with various functional groups.
Scientific Research Applications
Propargyltetrazole has diverse applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form energetic coordination compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antifungal and antimicrobial properties.
Mechanism of Action
The mechanism of action of propargyltetrazole involves its interaction with molecular targets through its propargyl and tetrazole moieties. The propargyl group can undergo cycloaddition reactions, while the tetrazole ring can coordinate with metal ions, forming stable complexes. These interactions are crucial in its applications as ligands in coordination compounds and in medicinal chemistry .
Comparison with Similar Compounds
1- and 2-Propargyltetrazole: These compounds are structurally similar but differ in the position of the propargyl group on the tetrazole ring.
Triazole and Tetrazole Derivatives: These compounds share the tetrazole ring but differ in their substituents and overall structure.
Uniqueness: Propargyltetrazole is unique due to its combination of a propargyl group with a tetrazole ring, which imparts distinct reactivity and energetic properties. This makes it particularly valuable in the synthesis of high-energy materials and as a versatile ligand in coordination chemistry.
Properties
Molecular Formula |
C4H4N4 |
|---|---|
Molecular Weight |
108.10 g/mol |
IUPAC Name |
5-prop-2-ynyl-2H-tetrazole |
InChI |
InChI=1S/C4H4N4/c1-2-3-4-5-7-8-6-4/h1H,3H2,(H,5,6,7,8) |
InChI Key |
RQMUHCCQANXDKX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=NNN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)






![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol](/img/structure/B13592539.png)





